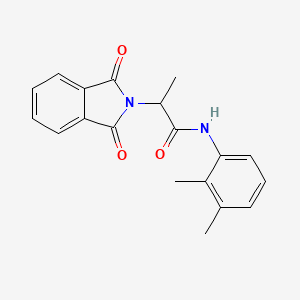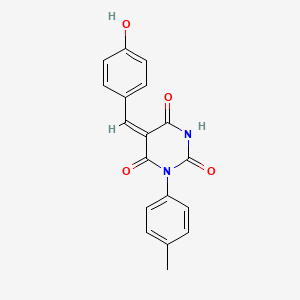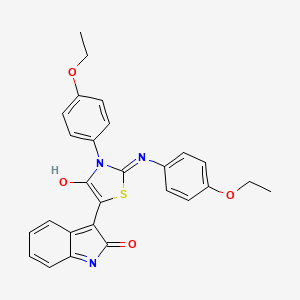![molecular formula C27H23N3O7 B11692688 (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion umfasst in der Regel mehrere Schritte. Die Ausgangsmaterialien sind oft im Handel erhältlich oder können durch Standard-Organische-Reaktionen synthetisiert werden. Die wichtigsten Schritte in der Synthese umfassen:
Bildung des Pyrimidinkerns: Dies kann durch eine Kondensationsreaktion zwischen einem geeigneten Aldehyd und einem Harnstoffderivat erreicht werden.
Einführung der Benzylidengruppe: Dieser Schritt beinhaltet die Reaktion des Pyrimidinkerns mit einem Benzylidenderivat unter basischen Bedingungen.
Funktionalisierung der aromatischen Ringe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren gehören, die eine bessere Kontrolle der Reaktionsbedingungen ermöglichen und die Effizienz der Synthese verbessern können.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Wie Palladium auf Kohle für Hydrierungsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen verwendeten Bedingungen ab. Zum Beispiel würde die Reduktion der Nitrogruppe ein Aminderivat ergeben, während die Oxidation zusätzliche Carbonylgruppen einführen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie
In der Biologie kann diese Verbindung als Sonde verwendet werden, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem nützlichen Werkzeug für die Markierung und Verfolgung biologischer Prozesse.
Medizin
In der Medizin hat (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion potenzielle Anwendungen als Therapeutikum. Seine einzigartige Struktur ermöglicht es ihm, mit bestimmten molekularen Zielstrukturen zu interagieren, was es zu einem Kandidaten für die Medikamentenentwicklung macht.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem vielseitigen Baustein für die Synthese von Polymeren und anderen fortschrittlichen Materialien.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
Der Wirkungsmechanismus von (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der jeweiligen Anwendung der Verbindung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Benzylidenderivate und Pyrimidin-basierte Moleküle. Diese Verbindungen weisen strukturelle Ähnlichkeiten mit (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion auf, können sich aber in ihren funktionellen Gruppen oder der Gesamtstruktur unterscheiden.
Einzigartigkeit
Was (5E)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzyliden]-1-(3,5-dimethylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die es ihm ermöglicht, eine breite Palette von chemischen Reaktionen einzugehen. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C27H23N3O7 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H23N3O7/c1-16-9-17(2)11-20(10-16)29-26(32)21(25(31)28-27(29)33)12-19-13-23(36-3)24(14-22(19)30(34)35)37-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,28,31,33)/b21-12+ |
InChI-Schlüssel |
DGKXZXVVTXNMHM-CIAFOILYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/C(=O)NC2=O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)

![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
![butyl 5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B11692680.png)

![4-[(4-Acetamidophenyl)carbamoyl]butanoic acid](/img/structure/B11692695.png)
